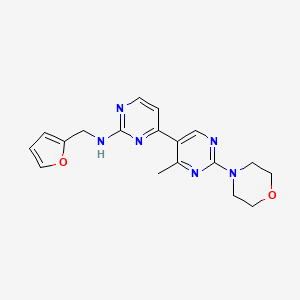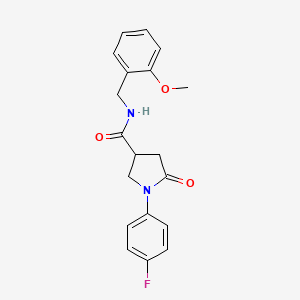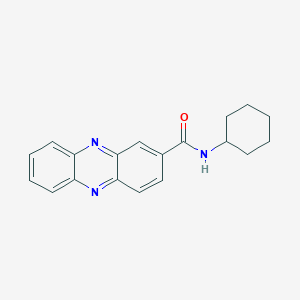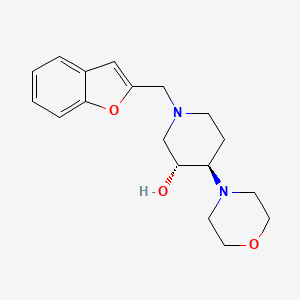
N-(2-furylmethyl)-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine is a complex organic compound that features a bipyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyrimidine core, followed by the introduction of the furylmethyl and morpholinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bipyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine involves its interaction with specific molecular targets. The bipyrimidine core can bind to nucleic acids or proteins, potentially inhibiting their function. The furylmethyl and morpholinyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine
- N-(2-furylmethyl)-2-(4-morpholinyl)-2-thioxoacetamide
- N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide
Uniqueness
N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine is unique due to its specific combination of functional groups and the bipyrimidine core This structure provides distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-15(12-21-18(22-13)24-6-9-25-10-7-24)16-4-5-19-17(23-16)20-11-14-3-2-8-26-14/h2-5,8,12H,6-7,9-11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCUMKHMRFCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)NCC3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,6-difluoro-3-methylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B5120975.png)
![[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B5120983.png)

![3-bromo-N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B5121020.png)
![1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B5121034.png)

![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)
![5-[(4-Butoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5121051.png)

![1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5121077.png)
![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)
